![molecular formula C9H9FN2O3 B1405255 N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide CAS No. 448-25-9](/img/structure/B1405255.png)
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
Overview
Description
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide is an organic chemical compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 . It is also known as FMNA. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitro group, and acetamide group.Scientific Research Applications
Solvatochromism and Hydrogen Bonding
N-(4-Methyl-2-nitrophenyl)acetamide, closely related to N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide, exhibits notable solvatochromism. It forms a complex with protophilic solvents, stabilized by bifurcate hydrogen bonds. The equilibrium between the molecule and solvated forms is influenced by temperature, solvent properties, and phase state. This highlights the molecule's potential in studying solvent interactions and hydrogen bonding dynamics in different environments (Krivoruchka et al., 2004).
Antimalarial Activity
Research on related compounds, specifically 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, indicates potential in treating malaria. These compounds, derived from substituted 1-phenyl-2-propanones, demonstrated effectiveness against resistant strains of malaria in mice and primate models. This suggests a potential avenue for this compound derivatives in antimalarial drug development (Werbel et al., 1986).
Conformation and Hydrogen Bond Analysis
The study of acetamide derivatives, including those similar to this compound, offers insights into molecular conformation. For instance, 2-Chloro-N-(3-methylphenyl)acetamide and its analogs show specific conformations and hydrogen bonding patterns. These findings are significant for understanding the structural aspects and hydrogen bonding behavior in similar molecules (Gowda et al., 2007).
Improved Synthesis Processes
An improved synthesis process for retigabine, involving N-(5-fluoro-2-nitrophenyl) acetamide (a compound closely related to the subject molecule), was developed. This process emphasizes the relevance of such compounds in the synthesis of clinically significant drugs (Wang We, 2014).
Antibacterial Applications
Research on lamotrigine analogs derived from compounds similar to this compound reveals antibacterial properties. These compounds showed promising activity against various bacterial strains, underscoring the potential of related molecules in antibacterial drug development (Alharbi & Alshammari, 2019).
Safety and Hazards
Future Directions
While specific future directions for research on N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide are not mentioned in the literature, similar compounds have been studied for their potential applications in various fields, including medicinal chemistry. For instance, furan-based compounds have been investigated as potential anti-tuberculosis candidates .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, suggesting that the compound may interact with multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(5-fluoro-4-methyl-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBLSMYOFCYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)NC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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